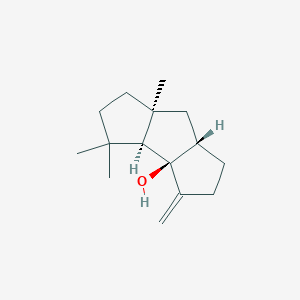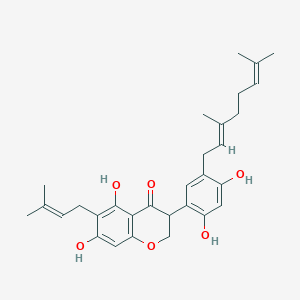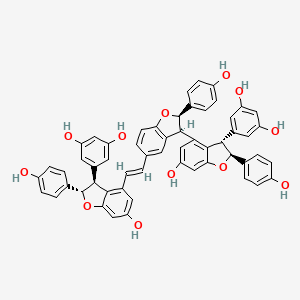
Vitisin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin C, also known as ascorbic acid, is a water-soluble vitamin that is naturally present in some foods, added to others, and available as a dietary supplement . It is an essential nutrient for various metabolic processes in our body . It is necessary in the diet of humans and other primates, in order to prevent scurvy . Vitamin C is also vital to your body’s healing process .
Synthesis Analysis
Humans, unlike many animals, are unable to synthesize vitamin C endogenously, so it is an essential dietary component . The biosynthesis of vitamin C in animals involves the conversion of L-gulono-g-lactone into ascorbic acid, which is catalyzed by the enzyme gulonolactone oxidase .
Molecular Structure Analysis
The molecular structure of Vitamin C consists of six carbon atoms, eight hydrogen atoms, and six oxygen atoms . It is a small carbohydrate molecule .
Chemical Reactions Analysis
Vitamin C readily undergoes oxidation and reduction reactions. In the body, it acts as an antioxidant, helping to protect cells from the damage caused by free radicals . It is also involved in redox titrations in analytical chemistry .
Physical And Chemical Properties Analysis
Vitamin C is a water-soluble, carbohydrate-like substance that is involved in certain metabolic processes of animals . It is easily destroyed by reactions with oxygen, especially in neutral or alkaline solution or at elevated temperatures .
Aplicaciones Científicas De Investigación
Vasodilatory Effects
Vitisin C, derived from Vitis plants, exhibits significant vasodilatory effects. Seya et al. (2003) demonstrated that Vitisin C dose-dependently inhibited contractile responses in rabbit thoracic aorta, suggesting its potential application in cardiovascular health through the enhancement of nitric oxide release and Ca(2+) influx into endothelial cells via nifedipine-sensitive Ca(2+) channels (Seya et al., 2003).
Bone Health
A study by Huang et al. (2013) explored the effects of Vitis thunbergii, which contains Vitisin C, on bone metabolism. Their findings indicated that Vitisin C could potentially be used in the treatment of osteoporosis, as it ameliorated bone mineral density deterioration and influenced the serum levels of bone-related markers (Huang et al., 2013).
Anti-Obesity Properties
Research by Tie et al. (2018) showed that Vitisin C significantly promoted adipogenesis and increased intracellular lipid accumulation in 3T3-L1 cells. This suggests a potential application of Vitisin C in understanding and possibly treating obesity-related conditions (Tie et al., 2018).
Anti-Cancer Potential
Chiou et al. (2014) demonstrated that (+)-Vitisin A, a variant of Vitisin, could inhibit osteoclast differentiation, potentially offering therapeutic benefits in cancer treatment, specifically in targeting bone resorption (Chiou et al., 2014).
Anti-Inflammatory and Arthritic Effects
A study by Wang et al. (2011) explored the anti-inflammatory properties of Vitisin A, found in Vitis thunbergii. This study suggests potential applications for Vitisin in treating inflammatory arthritis (Wang et al., 2011).
Role in Wine Coloration
Schwarz et al. (2003) investigated the contribution of Vitisin A to the color of aged red wines, providing insights into its application in the wine industry (Schwarz et al., 2003).
Cholesterol-Lowering Activity
Yuan et al. (2023) discovered that Vitisin A, a form of Vitisin, exhibited hypocholesterolemic activity in HepG2 cells by inhibiting cholesterol biosynthesis and enhancing LDL uptake (Yuan et al., 2023).
Antihypertensive Activities
Lin et al. (2012) found that Vitisin A, derived from Vitis thunbergii, displayed significant antihypertensive effects, suggesting its utility in blood pressure regulation (Lin et al., 2012).
Mecanismo De Acción
Vitamin C plays a vital role in immune function and improves the absorption of nonheme iron . It is essential for the synthesis of collagen, a protein important in the formation of connective tissue and in wound healing . It acts as an antioxidant, protecting against damage by reactive molecules called free radicals .
Direcciones Futuras
Research is ongoing to examine whether Vitamin C, by limiting the damaging effects of free radicals through its antioxidant activity, might help prevent or delay the development of certain cancers, cardiovascular disease, and other diseases in which oxidative stress plays a causal role . There is also interest in the concept of nutrient synergy, where the combination of Vitamin C with other nutrients may have greater physiological impact than each nutrient consumed in isolation .
Propiedades
Número CAS |
180580-73-8 |
|---|---|
Fórmula molecular |
C56H42O12 |
Peso molecular |
906.9 g/mol |
Nombre IUPAC |
5-[(2S,3S)-4-[(E)-2-[(2R,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1+/t50-,51-,52+,54+,55+,56-/m0/s1 |
Clave InChI |
WZKKRZSJTLGPHH-WHSOPTDBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C/C4=CC5=C(C=C4)O[C@H]([C@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Sinónimos |
vitisin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




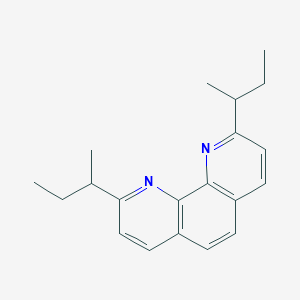

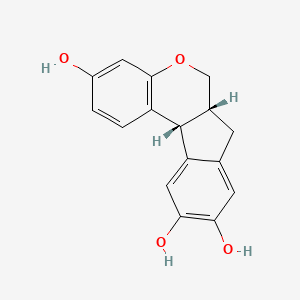
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
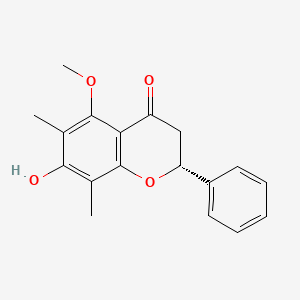

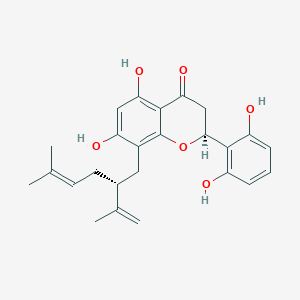
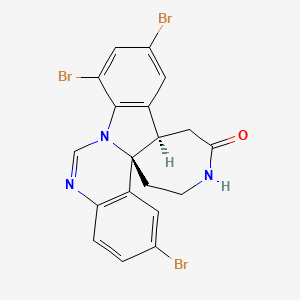
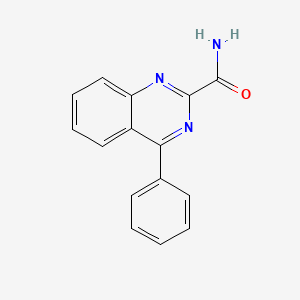
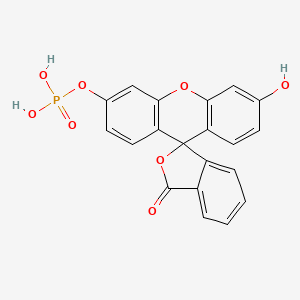
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
